4-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride is a complex organic compound with significant pharmacological potential. It is classified under thiazole derivatives, which are known for their diverse biological activities. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound is associated with various suppliers and research articles that detail its synthesis and applications. Its Chemical Abstracts Service (CAS) number is 1049777-13-0, indicating its unique identification in chemical databases. The purity of commercially available samples typically exceeds 95% .
This compound belongs to the class of thiazole derivatives and contains a pyrrole moiety along with a benzodioxin structure. Such compounds are often explored for their biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 4-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride can be achieved through several synthetic routes. One common approach involves the cyclocondensation of appropriate precursors under controlled conditions to yield the desired thiazole structure.
For example, Gosselin et al. highlighted the use of specific reaction conditions that optimize yields in related pyrazole derivatives, which may be adapted for synthesizing this compound .
The compound can participate in various chemical reactions typical of thiazole derivatives. These include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of reactive functional groups.
In laboratory settings, reactions involving this compound may include:
These reactions are essential for modifying the compound to enhance its biological activity or to create analogs for further study.
The mechanism of action for 4-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that thiazole derivatives often exhibit their pharmacological effects by modulating signaling pathways related to inflammation and cancer cell proliferation. Further studies are required to clarify the exact mechanisms at play for this specific compound.
The melting point of 4-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride is reported to be between 168°C and 174°C .
Key chemical properties include:
4-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride has potential applications in:
The synthesis of 4-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride demands precise multi-step strategies to assemble its complex heterocyclic architecture. This hybrid structure incorporates three pharmacologically significant moieties: the 2,3-dihydro-1,4-benzodioxin ring system, a 2,5-dimethylpyrrole unit, and a 2-aminothiazole scaffold. The synthetic challenge lies in achieving regioselective couplings while preserving functional group compatibility throughout the sequence. Modern approaches typically employ convergent strategies, first constructing the benzodioxin and thiazole-pyrrole fragments separately before final coupling. Key advantages of this approach include higher overall yields through minimization of side reactions and the ability to purify intermediates at each stage. Continuous flow methodologies have emerged as particularly effective for exothermic or air-sensitive steps, offering superior temperature control and mixing compared to batch processes [1].
The 2,3-dihydro-1,4-benzodioxin system serves as the foundational aromatic component in this hybrid molecule. Its electron-rich nature necessitates careful regioselective functionalization at the 6-position for subsequent coupling reactions. Modern synthetic routes commonly begin with commercially available 1,4-benzodioxan-6-amine or 6-hydroxy-2,3-dihydro-1,4-benzodioxine. The amine precursor is particularly versatile, undergoing directed ortho-metalation (DoM) using n-butyllithium at -78°C to generate a lithiated species that reacts efficiently with electrophiles such as dimethylformamide to yield the corresponding aldehyde. Alternatively, palladium(0)-catalyzed Buchwald-Hartwig amination enables direct introduction of nitrogen-based functionalities essential for pyrrole linkage [1].
For the hydroxylated precursor, Mitsunobu reactions with phthalimide provide a protected amine route, followed by hydrazine deprotection to liberate the primary amine. Critical optimization parameters include temperature control (-10°C to 0°C) during lithiation to prevent ring-opening side reactions and precise stoichiometry (1.05–1.1 equivalents) of electrophiles to minimize di-substitution. Continuous flow reactors significantly enhance the safety profile and reproducibility of these exothermic reactions. By maintaining precise residence times (3–5 minutes) and elevated temperatures (150–180°C), flow systems achieve near-quantitative conversions of sensitive intermediates like bromo-ketones while suppressing degradation pathways common in batch processing [1].
Table 1: Regioselective Functionalization Methods for 2,3-Dihydro-1,4-benzodioxin Precursors
Starting Material | Key Reaction | Reagents/Conditions | Optimized Yield | Critical Parameters |
---|---|---|---|---|
1,4-Benzodioxan-6-amine | Directed ortho-metalation | n-BuLi (-78°C), DMF | 85–92% | Temperature control, anhydrous conditions |
6-Hydroxy-2,3-dihydro-1,4-benzodioxine | Mitsunobu amination | DIAD, PPh₃, Phthalimide; then N₂H₄ | 75–80% | Equimolar phthalimide, 2-hr deprotection |
6-Bromo-2,3-dihydro-1,4-benzodioxine | Pd-catalyzed amination | Pd₂(dba)₃, Xantphos, amine | 88–93% | Oxygen-free environment, 100°C, 12h |
Construction of the pivotal pyrrole-thiazole core employs transition metal-catalyzed cross-coupling strategies, with Suzuki-Miyaura and Buchwald-Hartwig reactions proving most effective. The synthesis typically begins with assembly of the 2-aminothiazole fragment via Hantzsch condensation. Optimization studies reveal that reacting α-bromoketones (specifically, 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-bromoethan-1-one) with thiourea in dimethylformamide at 80°C for 4 hours provides 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-amine in 85–90% yield after recrystallization. Simultaneously, the 2,5-dimethylpyrrole moiety is prepared via Paal-Knorr synthesis by reacting hexane-2,5-dione with ammonium acetate in acetic acid at reflux [5] [7].
The critical coupling between the brominated pyrrole (3-bromo-2,5-dimethyl-1H-pyrrole) and the thiazole boronic ester employs palladium catalysis. Screening of ligands revealed that SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides superior results compared to traditional triphenylphosphine, enabling the reaction to proceed at 80°C in toluene/water (3:1) with potassium carbonate base. This system achieves 75–82% yield with minimal protodeboronation side products (<5%). For more electron-deficient thiazoles, nickel-catalyzed approaches using Ni(COD)₂/DTBPF (1,1'-bis(di-tert-butylphosphino)ferrocene) in tetrahydrofuran at 60°C demonstrate enhanced efficacy, particularly for sterically hindered systems. Microwave irradiation (150°C, 20 minutes) significantly accelerates both coupling methodologies while maintaining yields and reducing catalyst loading to 2–3 mol% [5].
Reaction Optimization Insights:
The final hydrochloride salt formation serves multiple critical purposes: enhancing aqueous solubility, improving crystallinity for purification, and ensuring stability during storage. The free base 4-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine contains two basic sites—the thiazole-2-amine (pKa ≈ 5.2) and the pyrrole nitrogen (pKa ≈ 3.8)—making the thiazole amine the primary protonation site. The ΔpKa rule dictates that effective salt formation requires a pKa difference of ≥3 between the conjugate acid of the counterion and the basic site. Hydrochloric acid (pKa ≈ -7) provides a ΔpKa >12, ensuring near-quantitative protonation [4] [8] [10].
Counterion selection follows rigorous pharmaceutical criteria prioritizing safety (Generally Recognized As Safe status), crystallinity, and hygroscopicity. Hydrochloride satisfies "first-class" salt former classification according to Stahl and Wermuth’s system due to physiological ubiquity of chloride ions. Process optimization involves dissolving the free base in anhydrous ethanol or 2-propanol at 50–60°C and adding 1.05 equivalents of concentrated hydrochloric acid dropwise. Crystallization initiates upon cooling to 0–5°C, yielding hydrochloride salt with >99.5% purity. The reaction equilibrium favors salt formation as calculated by the formation constant (Kₛ):
Kₛ = 10^(ΔpKa) = 10^(pKa(base) - pKa(acid)) = 10^(5.2 - (-7)) = 10^12.2 ≈ 1.58 × 10^12
This high Kₛ value confirms irreversible salt formation under standard conditions. Solubility profiling demonstrates a 15-fold increase in aqueous solubility (3.2 mg/mL for hydrochloride vs. 0.21 mg/mL for free base at pH 7.4), attributable to the ionic dissociation and consequent pH shift upon dissolution. According to Equation (6.7) from the search results, the pH of a saturated solution is determined by:
pH = pKa - log(S₀/[B])
where S₀ is the intrinsic solubility of the free base and [B] is the concentration of ionized species. For the hydrochloride salt, dissolution generates an acidic microenvironment (pH ≈ 3.5–4.0 in unbuffered water), further enhancing solubility through self-buffering action [4] [8] [10].
Table 2: Hydrochloride Salt Formation: Critical Parameters & Physicochemical Outcomes
Parameter | Optimized Conditions | Impact on Salt Properties | Pharmaceutical Rationale |
---|---|---|---|
Solvent System | Anhydrous ethanol or 2-propanol | Low hydrate formation risk | Prevents solvate formation |
Stoichiometry | 1.05 eq HCl | Minimizes free acid residue | Avoids acidic degradation |
Temperature | 50–60°C dissolution; 0–5°C crystallization | Polymorph control (Form I) | Ensures consistent solid-state properties |
ΔpKa | pKa(base) = 5.2; pKa(HCl) = -7 → ΔpKa = 12.2 | Kₛ ≈ 1.58 × 10^12 | Quantitative protonation guaranteed |
Aqueous Solubility | 3.2 mg/mL (pH 7.4) vs. free base 0.21 mg/mL | 15-fold enhancement | Improved bioavailability potential |
Hygroscopicity | Weight gain <0.1% at 75% RH | Robust physical stability | Simplifies packaging requirements |
Salt Formation Mechanism & Equilibrium:
The hydrochloride salt exhibits superior crystallinity compared to alternatives like besylate or tosylate, facilitating isolation by filtration and reducing residual solvent levels to <500 ppm. X-ray powder diffraction confirms a defined crystal structure with low hygroscopicity (<0.1% weight gain at 75% relative humidity), addressing stability concerns associated with deliquescent salts such as citrate or acetate. This combination of optimized synthesis and rational salt selection provides a robust manufacturing pathway for this complex therapeutic hybrid [4] [8] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7